8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Description
Properties
IUPAC Name |
8-(azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-3-7-1-2-8(4-10)12(7)9-5-11-6-9;;/h7-11,13H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDMNBQEANZLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3CNC3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotection of Boc-Protected Intermediates
One common preparative step involves the removal of a tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate to yield 8-azabicyclo[3.2.1]octan-3-ol. This is achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature (25 °C) for 12 hours. The reaction proceeds quantitatively, yielding the free amine-alcohol as a white solid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotection | 4 M HCl in 1,4-dioxane, 25 °C, 12 h | 8-azabicyclo[3.2.1]octan-3-ol (quantitative yield) |
This step is crucial as it provides the bicyclic scaffold with a free amine, ready for further functionalization.
Reductive Alkylation and Alkylation for Final Assembly
Reductive Alkylation
The coupling of the azetidine moiety to the bicyclic scaffold often employs reductive alkylation between an azetidine-containing amine and an aldehyde derivative. This reaction is typically conducted in an inert solvent such as dichloromethane at mild temperatures (0–40 °C) using sodium cyanoborohydride as the reducing agent.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reductive alkylation | Amine + aldehyde, NaCNBH3, DCM, 0–40 °C | Formation of N-C bond linking azetidine to bicyclic scaffold |
Alkylation with Leaving Groups
Alternatively, alkylation can be performed by reacting the bicyclic amine with azetidine derivatives bearing a suitable leaving group (e.g., halogen or alkylsulfonyloxy) under elevated temperatures (30–130 °C) in solvents like DMF.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | Azetidine derivative with leaving group, DMF, 30–130 °C | Formation of N-C bond via nucleophilic substitution |
These methods enable efficient linkage of the azetidine ring to the bicyclic core with good control over reaction conditions and yields.
Purification and Salt Formation
Following synthesis, the compound is purified by reversed-phase chromatography using gradients of acetonitrile and aqueous ammonium acetate. The purified free base is then converted into the dihydrochloride salt by treatment with hydrogen chloride in solvents such as ethanol or dioxane. The salt formation improves compound stability and handling.
| Step | Purification Method | Salt Formation |
|---|---|---|
| Chromatography | Reversed-phase, acetonitrile/water gradient | Treatment with HCl to form dihydrochloride salt |
Freeze-drying is often used to remove residual solvents after salt formation.
Summary Table of Key Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Boc deprotection of tert-butyl ester | 4 M HCl in 1,4-dioxane, 25 °C, 12 h | 8-azabicyclo[3.2.1]octan-3-ol |
| 2 | Horner–Wadsworth–Emmons reaction | DBU catalyst, phosphonate ester | (N-Boc-azetidin-3-ylidene)acetate |
| 3 | Aza-Michael addition | NH-heterocycles, mild conditions | 3-substituted azetidines |
| 4 | Reductive alkylation | Aldehyde, NaCNBH3, DCM, 0–40 °C | N-C bond formation linking azetidine to bicyclic core |
| 5 | Alkylation with leaving group | Azetidine derivative with halogen, DMF, 30–130 °C | Alternative N-C bond formation |
| 6 | Purification and salt formation | Reversed-phase chromatography, HCl treatment | Pure 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride |
Research Findings and Notes on Stereochemistry
The bicyclic scaffold is often synthesized enantioselectively to ensure the correct stereochemistry, which is crucial for biological activity. Methods include desymmetrization of tropinone derivatives or stereocontrolled cyclizations.
Protective groups such as Boc are employed to control reactivity and facilitate selective transformations.
The azetidine ring imparts unique chemical properties, requiring mild but efficient conditions for its introduction and preservation during synthesis.
Industrial scale-up likely involves optimization of these steps with continuous flow reactors and automated platforms to improve yield, purity, and cost efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride and related analogs:
Structural and Functional Insights
Substituent Effects :
- Azetidine vs. Aryl Groups : The azetidine substituent in the target compound is less sterically hindered compared to aryl-substituted analogs (e.g., 4-fluorophenyl in compound 27). This may reduce off-target interactions while maintaining moderate receptor affinity .
- Salt Forms : Dihydrochloride salts (e.g., target compound and compound 15) generally exhibit higher solubility in polar solvents compared to free bases, favoring oral bioavailability .
Synthetic Efficiency: Derivatives with aryl groups (e.g., 26, 27) are synthesized via hydrazine-mediated ring-opening reactions in ethanol, with yields ranging from 48–72% . In contrast, alkyl-substituted analogs (e.g., compound 7) require multi-step alkylation under reflux conditions, achieving yields up to 79.5% .
Pharmacological Profile: Dopamine Receptor Binding: Aryl-substituted compounds (e.g., 26, 27) show higher D2 receptor affinity (Ki <20 nM) due to π-π interactions with receptor pockets. Stability: The dihydrochloride salt form enhances stability under physiological conditions compared to free bases, which may oxidize (e.g., compound 28 turns red in air) .
Physicochemical Properties: Lipophilicity: Halogenated aryl derivatives (e.g., 26, 28) have higher logP values (>3), favoring membrane permeability but risking hepatotoxicity. The target compound’s azetidine group likely reduces logP, balancing solubility and permeability .
Biological Activity
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound belongs to a class of molecules known for their interactions with various neurotransmitter receptors, making them of interest in the treatment of several neurological conditions.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 226.32 g/mol. The compound features a bicyclic structure that facilitates its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 2172062-81-4 |
The biological activity of this compound primarily involves its role as a ligand for various receptors, notably opioid receptors. Research indicates that compounds in this class can act as selective antagonists or agonists, influencing pain perception and other physiological responses.
- Opioid Receptor Interaction : Studies have shown that derivatives of this compound exhibit significant binding affinity to kappa (κ) opioid receptors, with some analogs demonstrating IC50 values in the nanomolar range ( ). This suggests potential therapeutic applications in pain management without the central nervous system (CNS) side effects typically associated with traditional opioids.
- Vasopressin Receptor Antagonism : Other studies have identified related compounds as potent antagonists of vasopressin V(1A) receptors, which are implicated in various cardiovascular and renal functions ( ). This antagonistic activity could lead to novel treatments for conditions such as hypertension or heart failure.
Study on Kappa Opioid Receptor Antagonists
In a high-throughput screening study, a series of 8-azabicyclo[3.2.1]octan derivatives were evaluated for their potency as κ-opioid receptor antagonists. One notable analog demonstrated an IC50 value of 20 nM, indicating strong receptor binding and potential for therapeutic use ( ). This study highlights the importance of structural modifications in enhancing biological activity.
Vasopressin V(1A) Receptor Antagonism
Another investigation focused on the synthesis and biological evaluation of 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan derivatives as vasopressin V(1A) receptor antagonists. Compounds were found to exhibit high affinity and selectivity, suggesting their potential role in managing disorders related to vasopressin signaling ( ).
Q & A
Q. What synthetic routes are recommended for 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, and how can purity be optimized?
Synthesis typically involves multi-step organic reactions, including ring-opening of azetidine derivatives and subsequent functionalization of the bicyclic framework. Key steps may include:
- Azetidine Ring Functionalization : Use of trichloromethyl or benzyl groups to stabilize intermediates .
- Bicyclic Core Assembly : Cyclization reactions under controlled temperatures (e.g., reflux in ethanol or dichloromethane) to ensure stereochemical fidelity .
- Purification : Column chromatography or recrystallization to achieve >90% purity, verified via HPLC or NMR .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and bicyclic geometry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₁₀H₁₈Cl₂N₂O) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the azabicyclo framework .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H319: Causes serious eye irritation) .
- Storage : Sealed containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Substituent Variation : Introduce triazole, chlorophenyl, or furan groups to modulate receptor binding . Example: 3-(4-chlorophenyl) derivatives show enhanced CNS activity .
- Stereochemical Analysis : Compare endo vs. exo configurations using chiral HPLC to assess bioavailability .
- In Silico Modeling : Molecular docking to predict interactions with targets like serotonin transporters .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, purity)?
- Cross-Validation : Compare data from multiple techniques (e.g., NMR purity vs. HPLC) .
- Solubility Optimization : Use co-solvents like DMSO or ethanol for in vitro assays, noting that hydrochloride salts may require pH adjustment .
- Batch Analysis : Track lot-specific variations via certificates of analysis (COA) from suppliers .
Q. What methodologies are suitable for investigating its mechanism of action in neuropharmacology?
- Radioligand Binding Assays : Screen for affinity at dopamine D₂ or muscarinic receptors (IC₅₀ values) .
- Electrophysiology : Patch-clamp studies to assess ion channel modulation .
- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) to evaluate cytochrome P450 interactions .
Q. How can solubility limitations impact experimental design, and what strategies mitigate this?
Q. What stability challenges arise during long-term storage, and how are degradation products characterized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
